FSL-1 脂蛋白,合成

描述

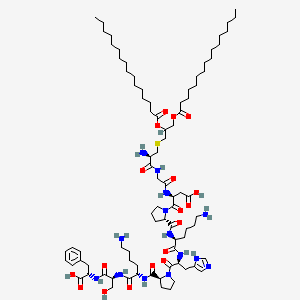

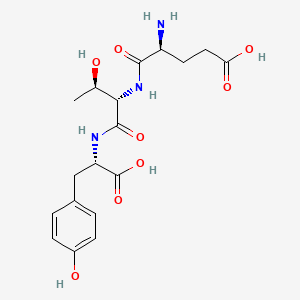

FSL-1 (Pam2CGDPKHPKSF) is a synthetic lipoprotein that represents the N-terminal part of the 44kDa lipoprotein LP44 of Mycoplasma salivarium . It is a stimulator of TLR2/TLR6 and an inducer of TNF-alpha production in macrophages .

Synthesis Analysis

FSL-1 is based on the N-terminal part of the 44-kDa lipoprotein LP44 of Mycoplasma salivarium . The framework structure of FSL-1 is the same as that of MALP-2, a Mycoplasma fermentans derived lipopeptide (LP), but they differ in the amino acid sequence and length of the peptide portion .Molecular Structure Analysis

FSL-1 contains the same diacylglycerol structure as MALP-2 from M. fermentans but has a different peptide sequence . The mycoplasmal lipoprotein FSL-1 contains a diacylated cysteine residue and is recognized by the TLR2/TLR6 heterodimer .Chemical Reactions Analysis

FSL-1 is a synthetic lipoprotein and an agonist of the TLR2/TLR6 heterodimer which induces an innate immune response . Once a ligand binds to either TLR2-TLR1 or TLR2-TLR6, a MyD88-dependent activation of NF-κB and AP-1 occurs, ultimately leading to an innate immune response .Physical And Chemical Properties Analysis

FSL-1 is a synthetic diacylated lipoprotein with a molecular weight of 1666.2 g/mol and a molecular formula of C84H140N14O18S . It is soluble in water at a concentration of 10 mg/ml .科学研究应用

Mitigation of Acute Radiation Syndrome

FSL-1 has been found to therapeutically mitigate Acute Radiation Syndrome (ARS). It substantially prolongs survival in both male and female mice when administered 24 hours after radiation exposure. This is achieved through accelerated hematopoiesis in bone marrow, spleen, and periphery, and augmented systemic levels of hematopoiesis-stimulating factors .

Activation of Toll-Like Receptor 2/6

FSL-1 is a potent activator of the TLR2/TLR6 heterodimer. It is a synthetic lipoprotein free of microbial contaminants. The activation of TLR2 has been confirmed using cellular assays .

Stimulation of Hematopoiesis

The ability of FSL-1 to stimulate hematopoiesis is critical, as hematopoietic dysfunction results from a range of ionizing radiation doses. The efficacy of a single FSL-1 dose for alleviating radiation injury while protecting against adverse effects reveals a viable radiation countermeasures agent .

Induction of Innate Immune Response

FSL-1 induces an innate immune response through the activation of NF-κB and AP-1, which occurs once a ligand binds to either TLR2-TLR1 or TLR2-TLR6 .

Resistance to HSV-2 Infection

FSL-1 has been applied vaginally at selected time points relative to viral challenge to identify doses and delivery times that could induce significant resistance to HSV-2 infection .

Use in Cell Culture Testing

FSL-1 is cell culture-tested to guarantee specific activation of the TLR2 pathway and the absence of interference by any endotoxin contaminants .

作用机制

Target of Action

FSL-1, a synthetic lipoprotein, primarily targets the Toll-Like Receptor 2/6 (TLR2/TLR6) heterodimer . TLR2/TLR6 plays a pivotal role in detecting a diverse range of pathogen-associated molecular patterns (PAMPs) from bacteria, viruses, fungi, and parasites . It recognizes cell-wall components including lipoproteins and peptidoglycan from bacteria, lipoteichoic acid from Gram-positive bacteria, lipoarabinomannan from mycobacteria, and zymosan from fungi .

Mode of Action

At the cell surface, TLR2 forms a heterodimer with co-receptors TLR1 or TLR6, depending upon either tri- or diacylation of the ligand . Once a ligand binds to either TLR2-TLR1 or TLR2-TLR6, a MyD88-dependent activation of NF-κB and AP-1 occurs, ultimately leading to an innate immune response . Recognition of FSL-1, a diacylated lipoprotein, is mediated by TLR2 which cooperates with TLR6 through their cytoplasmic domain to induce a signaling cascade leading to AP-1 and NF-κB activation and cytokine production .

Biochemical Pathways

The interaction of FSL-1 with TLR2/TLR6 triggers a MyD88-dependent signaling cascade, leading to the activation of transcription factors NF-κB and AP-1 . This activation results in the production of cytokines, which are key players in the innate immune response .

Pharmacokinetics

It is known that fsl-1 is soluble in water , which may influence its distribution and elimination in the body. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of FSL-1.

Result of Action

The activation of TLR2/TLR6 by FSL-1 leads to the production of cytokines, which play a crucial role in the innate immune response . This response can help the body fight off infections. For example, FSL-1 has been shown to enhance resistance to HSV-2 infection .

Action Environment

The action of FSL-1 can be influenced by various environmental factors. For instance, the efficacy of FSL-1 was found to be significant when administered either 24 hours prior to or 24 hours after exposure to supralethal doses of total-body irradiation . .

属性

IUPAC Name |

(3S)-4-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[[2-[[(2R)-2-amino-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]propanoyl]amino]acetyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C84H140N14O18S/c1-3-5-7-9-11-13-15-17-19-21-23-25-30-44-74(103)115-56-62(116-75(104)45-31-26-24-22-20-18-16-14-12-10-8-6-4-2)57-117-58-63(87)76(105)89-54-72(100)91-67(52-73(101)102)83(112)98-49-37-43-71(98)81(110)92-64(40-32-34-46-85)77(106)94-66(51-61-53-88-59-90-61)82(111)97-48-36-42-70(97)80(109)93-65(41-33-35-47-86)78(107)96-69(55-99)79(108)95-68(84(113)114)50-60-38-28-27-29-39-60/h27-29,38-39,53,59,62-71,99H,3-26,30-37,40-52,54-58,85-87H2,1-2H3,(H,88,90)(H,89,105)(H,91,100)(H,92,110)(H,93,109)(H,94,106)(H,95,108)(H,96,107)(H,101,102)(H,113,114)/t62?,63-,64-,65-,66-,67-,68-,69-,70-,71-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJLLNHELGKSNA-YWKNMTRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CSC[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C84H140N14O18S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1666.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

FSL-1 lipoprotein, synthetic | |

CAS RN |

322455-70-9 | |

| Record name | FSL-1 lipoprotein, synthetic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0322455709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Fibroblast-stimulating lipopeptide-1 (FSL-1) primarily interacts with the heterodimer Toll-like receptors (TLRs) TLR2 and TLR6. [, , , , , , ] This interaction initiates downstream signaling cascades involving MyD88, leading to the activation of MAP kinases (p38, JNK, ERK1/2), NF-κB, and the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8. [, , , , , , , , ]

A: FSL-1 is a synthetic lipopeptide representing the N-terminal sequence of a lipoprotein from Mycoplasma salivarium. [, ] Its structure consists of a diacylglyceryl moiety linked to a cysteine residue, followed by a peptide sequence: S-(2,3-bispalmitoyloxypropyl)-Cys-Gly-Asp-Pro-Lys-His-Pro-Lys-Ser-Phe-Thr-Gly-Trp-Val-Ala. [] Both the diacylglyceryl and the peptide portions are essential for TLR2/6 recognition and macrophage activation. [, , ]

A: Studies in guinea pigs show that intraperitoneal injection of FSL-1 is more effective than intra-arterial injection in inducing fever. [] The shape and duration of the fever also vary depending on the route of administration. []

A: Yes, several strategies can block the effects of FSL-1:* Neutralizing antibodies: Anti-TLR2 antibodies significantly suppress FSL-1-induced MMP-9 expression and NF-κB/AP-1 activity. []* TLR2 antagonists: Antagonizing TLR2 with a specific antibody (mAb 2.5) reduces FSL-1-induced IL-6 production and partially restores insulin signal transduction in muscle cells. [] * Cytokine inhibitors: TNF binding protein (TNFbp), a soluble form of the TNF type 1 receptor, neutralizes FSL-1-induced TNF and reduces fever and IL-6 levels. []* Cyclooxygenase inhibitors: Diclofenac, a non-selective cyclooxygenase (COX) inhibitor, depresses FSL-1-induced fever and PGE2 elevation but does not affect TNF or IL-6. []

A: Unlike the TLR4 agonist lipopolysaccharide (LPS), repeated injections of FSL-1 in guinea pigs do not induce tolerance to its fever-inducing effects. []

A: Interestingly, repeated pre-treatment with FSL-1 in guinea pigs does not significantly influence their febrile responses to a subsequent LPS challenge. []

A: Studies show that a synthetic lipopeptide derived from Mycoplasma pneumoniae (MPPL-1) exhibits significantly weaker cytokine-inducing activity in human monocytic cells compared to FSL-1. [] This suggests potential differences in binding affinity and activation of TLR2/6.

A: FSL-1 can induce IL-1β release from mouse bone marrow-derived macrophages (BMMs), but at levels significantly lower than the canonical NLRP3 activator nigericin. [] This release is independent of gasdermin D (GSDMD) and likely involves alternative secretory pathways and changes in membrane permeability. []

A: Research suggests FSL-1 may play a role in various inflammatory conditions, including:* Periodontitis: FSL-1, found in oral biofilms, may contribute to periodontitis by suppressing integrin β6 (ITGB6) expression in gingival epithelium, promoting inflammation. []* Atherosclerosis: FSL-1, when injected weekly in ApoE+/− mice, leads to increased atherosclerotic lesions, elevated serum amyloid A (SAA) levels, and heightened serum cytokine levels. [] This highlights a potential link between TLR2 activation and atherosclerosis progression.

A: Research suggests that the TLR3 Leu412Phe (TLR3 L412F) polymorphism, associated with impaired antiviral responses, also influences responses to bacterial TLR agonists, including FSL-1. [] Lung fibroblasts with this polymorphism exhibit reduced responses to FSL-1, indicating broader implications for immune regulation beyond antiviral immunity.

A: FSL-1 holds potential in various research and therapeutic applications:* Vaccine adjuvant: FSL-1, in combination with other adjuvants like CpG, enhances both humoral and cellular immune responses to vaccine candidates, as demonstrated in a study using a Chlamydia muridarum model. []* Immunotherapy: Combining FSL-1 with other TLR agonists and immunostimulatory molecules like soluble CD40L shows promise in enhancing antitumor responses and suppressing tumor growth. []* Understanding TLR2 signaling: As a potent and specific TLR2/6 agonist, FSL-1 serves as a valuable tool to dissect the complexities of TLR2 signaling pathways and their roles in various physiological and pathological processes. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-Hexahydroimidazo[1,5-c]thiazole](/img/structure/B561520.png)

![methyl 2-[(1R,2R,4aS,8aS)-2-acetyloxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]acetate](/img/structure/B561533.png)